2,7(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
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Overview
Description
2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID is a compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
The synthesis of 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using solvents like methanol and catalysts such as oxalyl chloride . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds efficiently .
Chemical Reactions Analysis
2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Scientific Research Applications
2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID primarily involves the protection of amine groups. The Boc group is added to the amine via a nucleophilic addition-elimination reaction, forming a stable carbamate . The Boc group can be removed under acidic conditions, leading to the formation of a carbocation, which is stabilized by elimination . This mechanism allows for the selective protection and deprotection of amine groups during chemical synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID include other Boc-protected amino acids and derivatives, such as:
N-Boc-D-tert-leucine: Used in peptide synthesis and as a building block in organic chemistry.
Boc-D-Tle-OH: Another Boc-protected amino acid used in similar applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic reactions.
These compounds share the common feature of having a Boc group to protect amine functionalities, but they differ in their specific structures and applications
Properties
Molecular Formula |
C15H18NO4- |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
FOOWPXAXLKCQAE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
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